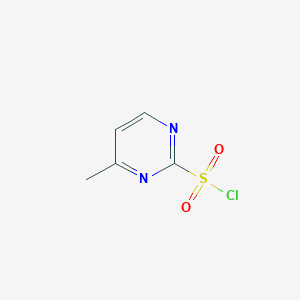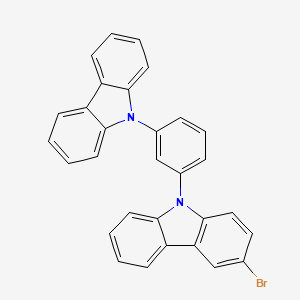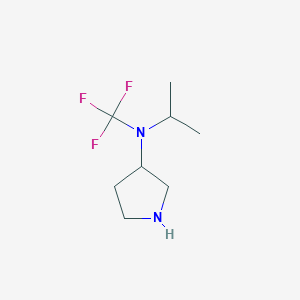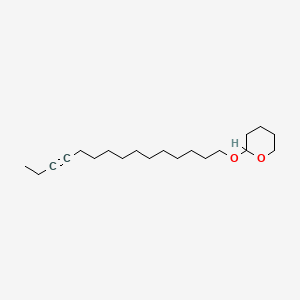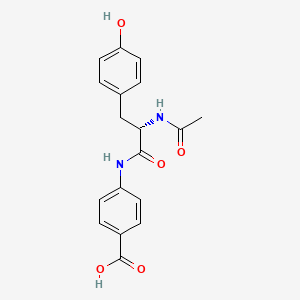![molecular formula C9H9ClF3N B13965815 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine substituent
Preparation Methods
The synthesis of 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps. One common method includes the trifluoromethylation of aromatic compounds, followed by chlorination and subsequent amination. The reaction conditions often require the use of specific reagents such as CF3SO2Na for trifluoromethylation and chlorinating agents like thionyl chloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques
Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with opioid receptors, providing analgesic effects by modulating pain pathways. The compound’s trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
- 1-[4-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
- 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
- 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3 |
InChI Key |
RJYIRHYXEOQIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


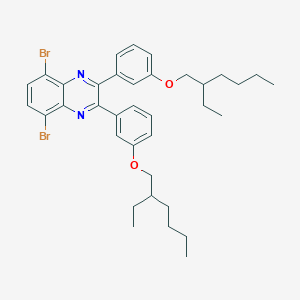
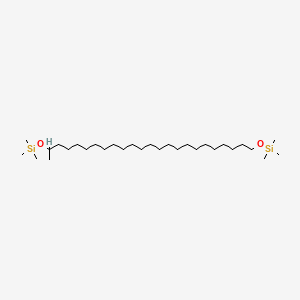
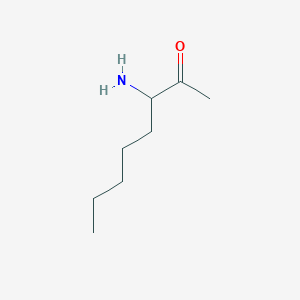
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
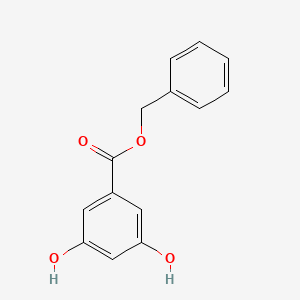

![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
